2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone - 686744-01-4

2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone

Catalog Number: EVT-2877112
CAS Number: 686744-01-4
Molecular Formula: C21H21FN2O4S
Molecular Weight: 416.47
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-Ethnyl-2-methyl-1-phenylsulfonyl-1H-indole

Compound Description: 3-Ethnyl-2-methyl-1-phenylsulfonyl-1H-indole is an indole derivative whose crystal structure has been characterized. []

Relevance: This compound shares the core indole structure and the phenylsulfonyl substitution at the N1 position with 2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone. The difference lies in the substituents at the C2 and C3 positions of the indole ring.

4-Phenylsulfonyl-3H,4H-cyclopenta[b]indol-1(2H)-one

Compound Description: 4-Phenylsulfonyl-3H,4H-cyclopenta[b]indol-1(2H)-one is another indole derivative whose crystal structure has been elucidated. []

1-{2-[(E)-2-(5-Chloro-2-nitrophenyl)ethenyl]-1-phenylsulfonyl-1H-indol-3-yl}ethan-1-one Chloroform Monosolvate

Compound Description: This complex indole derivative, 1-{2-[(E)-2-(5-Chloro-2-nitrophenyl)ethenyl]-1-phenylsulfonyl-1H-indol-3-yl}ethan-1-one chloroform monosolvate, has a defined crystal structure. []

Relevance: Similar to 2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone, this compound carries a phenylsulfonyl group at the N1 position. The presence of an ethenyl bridge and additional substitutions at the C2 and C3 positions of the indole ring demonstrate the potential for expanding structural complexity from the core scaffold.

4-[[5-[((2R)-2-Methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyli ndol- 3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (ZENECA ZD3523)

Compound Description: This compound, 4-[[5-[((2R)-2-Methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyli ndol- 3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (ZENECA ZD3523), is a potent leukotriene receptor antagonist under clinical evaluation. It exhibits high affinity for LTD4 displacement on guinea pig lung membranes and potent antagonistic activity against LTE4 in guinea pig trachea. []

Relevance: Although structurally more complex, this compound demonstrates the importance of the indole core and the sulfonamide functionality, which are also present in 2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone. The presence of a fluorinated alkyl chain in ZENECA ZD3523 highlights the exploration of different substitutions to modulate biological activity within this class of compounds.

p-Methyl-N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamide

Compound Description: p-Methyl-N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamide represents a class of p-substituted N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamides being investigated for their hydrogen-bonding patterns and potential biological activities. []

Relevance: This compound, along with its p-methoxy and p-bromo analogs, shares the indole ring and the benzene-sulfonamide group with 2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone. The variation in the position of the sulfonamide group (C7 vs C3) and the presence of a 2-phenyl substituent on the indole demonstrate the impact of structural modifications on molecular properties.

p-Methoxy-N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamide

Compound Description: p-Methoxy-N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamide is another example of a p-substituted N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamide studied for its structural properties and hydrogen-bonding interactions. []

p-Bromo-N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamide

Compound Description: p-Bromo-N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamide is a part of the series of p-substituted N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamides analyzed for their structural characteristics and potential as antipsychotic drug candidates. [, ]

Relevance: This compound shares the core indole and benzene-sulfonamide moieties with 2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone, demonstrating the commonality of these structural elements in various pharmaceutical research endeavors.

N-[4-bromo-2-[(3-bromo-1-phenylsulfonyl-1H-indol-2-yl)methyl]-5-methoxyphenyl]acetamide

Compound Description: N-[4-bromo-2-[(3-bromo-1-phenylsulfonyl-1H-indol-2-yl)methyl]-5-methoxyphenyl]acetamide is an indole derivative whose crystal structure has been analyzed, revealing a planar indole ring system and a distorted tetrahedral configuration around the sulfur atom. []

Relevance: Sharing the indole core and the phenylsulfonyl substitution with 2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone, this compound highlights the structural diversity possible within this chemical class. The presence of multiple bromine atoms and a methoxy group emphasizes the potential for introducing various substituents onto the indole scaffold.

(3R)-5-(3-chloro-4-fluorophenyl)-3-methyl-3-(pyrimidin-5-ylmethyl)-1-(1H-1,2,4-triazol-3-yl)-1,3-dihydro-2H-indol-2-one (TROX-1)

Compound Description: (3R)-5-(3-chloro-4-fluorophenyl)-3-methyl-3-(pyrimidin-5-ylmethyl)-1-(1H-1,2,4-triazol-3-yl)-1,3-dihydro-2H-indol-2-one (TROX-1) is a small-molecule, state-dependent blocker of Cav2 channels, showing therapeutic potential for chronic pain management with an improved therapeutic window compared to ziconotide. [, ]

Relevance: While TROX-1 and 2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone belong to distinct chemical classes, both leverage the indole core as a key structural element. TROX-1 highlights the versatility of the indole scaffold in designing diverse pharmacological agents targeting different therapeutic areas. ,

3-[1-[3-(dimethylamino)propyl]-5-methoxy-1H-indol-3-yl]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione (Go-6983)

Compound Description: Go-6983 (3-[1-[3-(dimethylamino)propyl]-5-methoxy-1H-indol-3-yl]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione) is a PKC inhibitor used in studies exploring the role of PKC in K+-induced vascular smooth muscle calcium sensitization. It was found to inhibit KCl-induced tonic force in rabbit arteries. []

Relevance: This compound features two indole rings connected by a pyrroledione core. The presence of the indole moiety links it structurally to 2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone, showcasing the potential for utilizing the indole core in various pharmacological applications.

2-[1-(3-dimethylaminopropyl)indol-3-yl]-3-(indol-3-yl) maleimide (GF-109203X)

Compound Description: GF-109203X (2-[1-(3-dimethylaminopropyl)indol-3-yl]-3-(indol-3-yl) maleimide) is a widely used PKC inhibitor, showing greater selectivity towards conventional PKC isoforms compared to other PKC types. [, ]

Relevance: Like Go-6983, GF-109203X contains two indole rings linked by a maleimide core. Its structural similarity to 2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone lies in the presence of the indole nucleus, emphasizing the significance of this scaffold in designing inhibitors for various protein targets. ,

3-(4-benzylpiperidin-1-yl)-1-(5-hydroxy-1H-indol-3-yl)ethan-1-one (Compound 2)

Compound Description: This molecule, 3-(4-benzylpiperidin-1-yl)-1-(5-hydroxy-1H-indol-3-yl)ethan-1-one (referred to as Compound 2 in the paper), is a potent GluN2B-containing N-methyl-D-aspartate-type receptor (NMDAR) ligand. []

Relevance: This compound shares the indole core and a similar substitution pattern at the C3 position with 2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone, highlighting the potential for modulating biological activity by varying the substituents attached to the indole ring. The presence of a benzylpiperidine group in Compound 2 emphasizes the exploration of different nitrogen-containing heterocycles as substituents to target specific receptors.

3-(1-Cyclopentenyl)furan

Compound Description: 3-(1-Cyclopentenyl)furan is one of the fifty-one bioactive compounds identified in the methanolic extract of Acinetobacter baumannii. []

Relevance: Although not directly related, the identification of 3-(1-Cyclopentenyl)furan in a bacterial extract alongside other indole derivatives suggests that these compounds might share biosynthetic pathways or co-occur in certain biological contexts. Further investigation is needed to understand the relationship between this furan derivative and the indole scaffold of 2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone.

SR121463B [1-[4-(N-tert-butylcarbamoyl)-2-methoxybenzenesulfonyl]-5-ethoxy-3-spiro-[4[(2 morpholinoethoxy)cy-clohexane]indoline-2-one, phosphate monohydrate cis-isomer]

Compound Description: SR121463B is a non-peptide antagonist of the vasopressin receptor subtype V2R (V2-renal vasopressin receptor). It exhibits distinct binding affinities compared to vasopressin and interacts differently with the V1R and V2R subtypes. []

Relevance: While structurally dissimilar to 2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone, SR121463B incorporates a spiro-indoline core, highlighting the utilization of the indole scaffold in designing non-peptide antagonists. This example further emphasizes the broad pharmacological potential of indole-based compounds.

SR49059 [(2S)1-[(2R3S)-(5-chloro-3-(2 chlorophenyl)-1-(3,4-dimethoxybenzene-sulfonyl)-3-hydroxy-2,3-dihydro-1H-indole-2-carbonyl]-pyrrolidine-2-carboxamide]

Compound Description: SR49059 is another non-peptide V2R antagonist that exhibits altered binding affinities compared to vasopressin. It is structurally distinct from the V1R subtype, highlighting the specificity of non-peptide antagonists for different vasopressin receptor subtypes. []

Relevance: Although structurally more complex, SR49059 shares the core indole structure and the sulfonyl group with 2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone, emphasizing the adaptability of the indole scaffold in designing antagonists for various receptors. The presence of a dimethoxybenzenesulfonyl group and a pyrrolidine carboxamide moiety in SR49059 highlights the potential for introducing specific functional groups to achieve selective receptor binding.

SSR149415 [(2S,4R)-1-[5-chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3-(2-methoxyphenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2pyrrolidine carboxamide, isomer(-)]

Compound Description: SSR149415 is a non-peptide antagonist of the V2R, exhibiting a distinct binding profile compared to arginine vasopressin. Its structural features contribute to its specific interaction with the V2R antagonist binding site. []

Relevance: Similar to 2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone, SSR149415 contains an indole ring and a sulfonyl group, underscoring the prevalence of these motifs in the development of receptor antagonists. The presence of a dimethoxyphenyl sulfonyl group and a pyrrolidine carboxamide moiety in SSR149415 showcases the potential for incorporating different functional groups to modulate receptor binding affinity and selectivity.

OPC21268 [1-[1-[4-(3-acetylaminopropoxy)benzoyl]-4-piperidyl]-3,4-dihydro-2(1H)-quinolinone]

Compound Description: OPC21268 is a non-peptide V2R antagonist that, unlike vasopressin, penetrates deeper into the transmembrane region of the receptor. Its structural characteristics significantly affect its binding affinity and interactions with the V2R antagonist binding pocket. []

Relevance: Although structurally distinct from 2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone, OPC21268 serves as an example of a non-peptide antagonist with high affinity for the V2R. The research involving OPC21268 and other non-peptide V2R antagonists provides valuable insights into the structure-activity relationships and binding mechanisms crucial for developing selective receptor antagonists.

OPC41061 [(±)-4′-[(7-chloro-2,3,4,5-tetrahydro-5-hydroxy-1H-1-benzazepin-1-yl)carbonyl]-o-tolu-m-toluidide]

Compound Description: OPC41061 is another non-peptide V2R antagonist whose binding affinity is significantly affected by mutations in the V2R antagonist binding pocket. This emphasizes the importance of specific amino acid residues in the receptor for non-peptide antagonist binding. []

Relevance: While structurally dissimilar to 2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone, OPC41061 showcases the diversity in structures capable of targeting the V2R. Studying the binding properties of such diverse antagonists provides valuable information for understanding the receptor's binding site and designing more effective and selective drugs.

OPC31260, [(±)-5-dimethylamino-1-[4-(2-methylbenzoylamino)benzoyl]-1,2, 3,4,5-tetrahydro-1H-benzazepine monohydrochloride]

Compound Description: OPC31260 is a non-peptide V2R antagonist whose affinity is drastically increased by replacing methionine with valine at position 120 in the receptor. This highlights the significant impact of specific amino acid residues on the binding of non-peptide antagonists. []

Relevance: Although OPC31260 and 2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone have different structures, they both interact with the V2R, emphasizing the receptor's ability to bind diverse ligands. Understanding the structural features that contribute to high-affinity binding is crucial for designing effective V2R antagonists.

4-((2-(1H-indol-3-yl)ethyl)amino)-6-methyl-2H-pyran-2-one (Compound 6)

Compound Description: This molecule, 4-((2-(1H-indol-3-yl)ethyl)amino)-6-methyl-2H-pyran-2-one (referred to as Compound 6), was designed as a potential HIV-1 reverse transcriptase inhibitor with a hybrid structure inspired by (+)–calanolide A and α–APA. Although it displayed some inhibitory activity, it also exhibited a high cytostatic effect on human T lymphocyte (CEM) cell cultures. []

Relevance: This compound emphasizes the versatility of the indole nucleus, which is also a key structural feature of 2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone. The presence of a 2H-pyran-2-one ring in Compound 6 demonstrates the potential for combining the indole scaffold with other heterocycles to target different biological activities.

2-(1H-indol-3-yl)-5-nitro-1H-benzimidazole (Compound 34)

Compound Description: 2-(1H-indol-3-yl)-5-nitro-1H-benzimidazole (Compound 34) was synthesized and screened for antileishmanial activity against L. major. It exhibited potent antileishmanial activity, with an IC50 value comparable to amphotericin B. []

2-(5 chloro-2-methyl-1H-indol-3-yl)-N,N-dimethylethanamine (ST1936)

Compound Description: 2-(5 chloro-2-methyl-1H-indol-3-yl)-N,N-dimethylethanamine (ST1936) is a selective serotonin-6 (5-HT6) receptor agonist, exhibiting nanomolar affinity for the receptor. It has been studied for its potential in improving cognition in both normal and disease states. []

Relevance: This compound shares the core indole structure with 2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone, further highlighting the indole scaffold's versatility in targeting diverse receptors. The presence of a chloro and a methyl group on the indole ring and a dimethylaminoethyl chain at the C3 position in ST1936 underscores the exploration of various substitutions to optimize receptor binding and selectivity.

-(1-{6-chloroimidazo[2,1-b] [, ]thiazole-5-sulfonyl}-1H-indol-3-yl)ethan-1-amine (WAY-181187)

Compound Description: WAY-181187 (2-(1-{6-chloroimidazo[2,1-b] [, ]thiazole-5-sulfonyl}-1H-indol-3-yl)ethan-1-amine) is another 5-HT6 receptor agonist, studied alongside ST1936 for its effects on dopaminergic neurons. It displayed a different effect profile compared to ST1936, suggesting potential differences in their mechanisms of action or the complexity of 5-HT6 receptor functions. []

Relevance: This compound, like 2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone, incorporates the indole core, demonstrating its common use in targeting the 5-HT6 receptor. The presence of a chloroimidazothiazole sulfonyl group and an ethylamine chain at the C3 position in WAY-181187 exemplifies the structural diversity possible within this class of compounds.

N-(5-(tert-butyl)-3-(2-fluoro-5-methylpyridin-4-yl)-2-methyl-1H-indol-7-yl)methanesulfonamide (LLY-2707)

Compound Description: LLY-2707 (N-(5-(tert-butyl)-3-(2-fluoro-5-methylpyridin-4-yl)-2-methyl-1H-indol-7-yl)methanesulfonamide) is a novel and selective glucocorticoid receptor antagonist (GRA) that has shown promising results in preclinical models of atypical antipsychotic-associated weight gain and diabetes. It demonstrated high selectivity and potency as a GRA in vitro and effectively reduced weight gain and glucose excursions in rats treated with olanzapine. []

Relevance: This compound features an indole core substituted with a methanesulfonamide group, showcasing a shared structural element with 2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone. The presence of a tert-butyl group, a fluorinated pyridine ring, and a methyl group on the indole ring in LLY-2707 emphasizes the structural diversity and potential for fine-tuning biological activity within indole-based compounds.

(2E)-N-[(5-bromo-2-methoxyphenyl)-sulfonyl]-3-[5-chloro-2-(2-naphthylmethyl)phenyl]acrylamide (L826266)

Compound Description: L826266 ((2E)-N-[(5-bromo-2-methoxyphenyl)-sulfonyl]-3-[5-chloro-2-(2-naphthylmethyl)phenyl]acrylamide) is a selective E-prostanoid (EP)3 receptor antagonist. It was found to significantly inhibit prostaglandin E2 (PGE2)-induced paw edema in mice. []

Properties

CAS Number

686744-01-4

Product Name

2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone

IUPAC Name

2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonyl-1-morpholin-4-ylethanone

Molecular Formula

C21H21FN2O4S

Molecular Weight

416.47

InChI

InChI=1S/C21H21FN2O4S/c22-17-7-5-16(6-8-17)13-24-14-20(18-3-1-2-4-19(18)24)29(26,27)15-21(25)23-9-11-28-12-10-23/h1-8,14H,9-13,15H2

InChI Key

YEXPUJWXPCEMMP-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.